![molecular formula C21H44ClNO2 B14065687 [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride is a chemical compound with a complex structure that includes a long hydrocarbon chain, hydroxyl groups, and a quaternary ammonium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the hydrocarbon chain: This can be achieved through various organic synthesis techniques such as the Wittig reaction or olefin metathesis.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The quaternary ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or hydroxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted ammonium salts.
科学的研究の応用
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and other industrial applications.
作用機序
The mechanism of action of [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium ion can disrupt cell membranes, leading to cell lysis. Additionally, the hydroxyl groups and hydrocarbon chain can interact with various molecular targets, affecting signaling pathways and cellular functions.
類似化合物との比較
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride can be compared with other similar compounds such as:
[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide: Similar structure but with a different functional group.
(3R)-3-hydroxydodecanoic acid: Shares the hydroxyl group but has a shorter hydrocarbon chain.
Carboprost: Contains a similar hydrocarbon chain but with different functional groups and biological activity.
The uniqueness of this compound lies in its combination of a long hydrocarbon chain, hydroxyl groups, and a quaternary ammonium ion, which confer distinct chemical and biological properties.
特性
分子式 |
C21H44ClNO2 |
|---|---|
分子量 |
378.0 g/mol |
IUPAC名 |
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17-;/t20?,21-;/m1./s1 |
InChIキー |
OBTLGDGOHFHYNH-PZMDVPQQSA-M |
異性体SMILES |
CCCCCCCCCCCCC/C=C\[C@H](C(CO)[N+](C)(C)C)O.[Cl-] |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
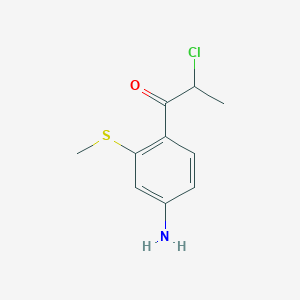
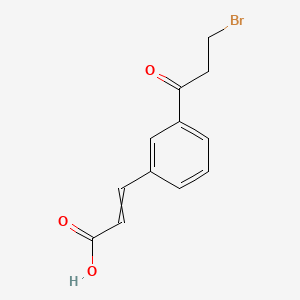

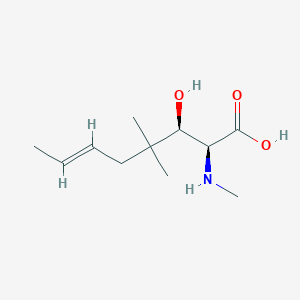

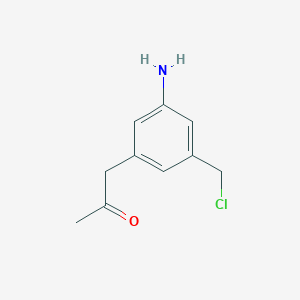
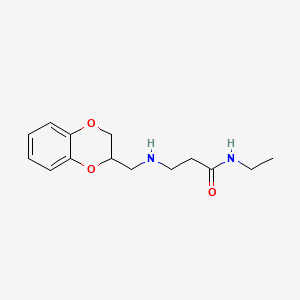
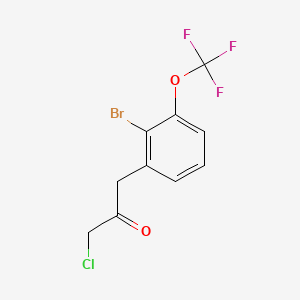

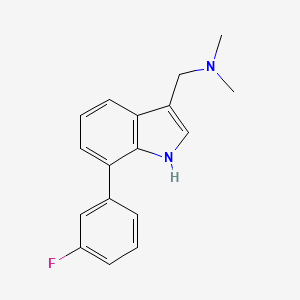
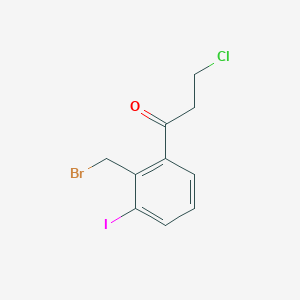
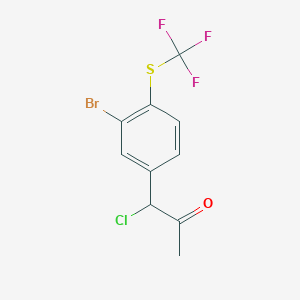
![ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14065691.png)
